molecular formula C32H34N2O7 B12223792 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B12223792
M. Wt: 558.6 g/mol
InChI Key: WBRPLGYKMHLJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dibenzo[b,e][1,4]diazepine derivative characterized by a 1-hydroxy group and multiple methoxy substituents on its aromatic rings. Its structure includes a 3,4-dimethoxyphenyl group at position 3 and a 3,4,5-trimethoxyphenyl group at position 11, with an acetyl (ethanone) moiety at position 10.

Properties

Molecular Formula

C32H34N2O7

Molecular Weight

558.6 g/mol

IUPAC Name

5-acetyl-9-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H34N2O7/c1-18(35)34-24-10-8-7-9-22(24)33-23-13-20(19-11-12-26(37-2)27(15-19)38-3)14-25(36)30(23)31(34)21-16-28(39-4)32(41-6)29(17-21)40-5/h7-12,15-17,20,31,33H,13-14H2,1-6H3

InChI Key

WBRPLGYKMHLJHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves several steps:

    Starting Materials: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl intermediates.

    Formation of the Core Structure: These intermediates are then subjected to a series of condensation reactions to form the dibenzo[b,e][1,4]diazepine core.

    Final Steps:

Chemical Reactions Analysis

Hydrolysis

The ethanone moiety (C=O) in the compound can undergo acidic or basic hydrolysis , yielding a carboxylic acid derivative. This reaction is critical for modifying the compound’s pharmacokinetic profile or enabling further derivatization.

Oxidation

The hydroxyl group (-OH) on the dibenzo[b,e] diazepine core may participate in oxidation reactions, potentially forming a ketone or quinone structure. These transformations could alter the compound’s electronic properties and biological activity.

Nucleophilic Substitution

The presence of methoxy groups (–OCH₃) on phenyl rings may enable demethylation or nucleophilic aromatic substitution , depending on the activating or deactivating effects of substituents.

Functional Group Transformations

The compound’s structural complexity allows for diverse reactions:

Reaction TypeTarget Functional GroupResulting Product
HydrolysisKetone (C=O)Carboxylic acid
OxidationHydroxyl (–OH)Ketone/Quinone
SubstitutionMethoxy (–OCH₃)Demethylated product

Analytical Methods for Reaction Monitoring

To confirm reaction outcomes, the following techniques are employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : Validates structural integrity and functional group transformations.

  • Mass Spectrometry (MS) : Determines molecular weight and purity of intermediates and final products.

Mechanistic Insights

The compound’s dibenzo[b,e] diazepine core and methoxy substituents influence reactivity. For instance, methoxy groups may act as electron-donating substituents, directing nucleophilic attack or stabilizing intermediates during substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of a class of dibenzo[b,e][1,4]diazepines that have been studied for their pharmacological properties. Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Anticancer Activity : Certain analogs have shown promise in inhibiting cancer cell proliferation. For instance, studies involving structurally similar compounds have demonstrated significant activity against breast cancer cell lines (MCF-7) and other cancer types by inducing apoptosis and cell cycle arrest .
  • Neuropharmacological Effects : Compounds within the dibenzo[b,e][1,4]diazepine family are known for their anxiolytic and sedative properties. The specific structure of 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone may enhance these effects through modulation of neurotransmitter systems.

Pharmacological Insights

Recent pharmacological studies have focused on the compound's interaction with various biological targets. The following insights are noteworthy:

  • Estrogen Receptor Modulation : Research has indicated that compounds similar to 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can act as selective modulators of estrogen receptors. This property is particularly relevant in the context of hormone-dependent cancers .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization and disruption of microtubule dynamics. This action can lead to effective antiproliferative outcomes in cancer cells .

Case Studies

Several case studies highlight the compound's potential applications:

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the antiproliferative effects of dibenzo[b,e][1,4]diazepine derivatives.
    • Methodology : A series of compounds were synthesized and tested against MCF-7 breast cancer cells.
    • Results : One derivative exhibited an IC50 value of 0.39 mM against MCF-7 cells and showed significant apoptosis induction through immunofluorescence studies confirming tubulin targeting .
  • Case Study on Neuropharmacological Effects :
    • Objective : Assess the anxiolytic potential of related dibenzo compounds.
    • Methodology : Behavioral assays in rodent models were conducted to measure anxiety levels post-administration.
    • Results : Compounds demonstrated significant reductions in anxiety-like behaviors compared to controls.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous dibenzo[b,e][1,4]diazepine derivatives:

Compound Key Substituents Functional Implications CAS/References
Target Compound : 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone - 3-(3,4-dimethoxyphenyl)
- 1-hydroxy
- 11-(3,4,5-trimethoxyphenyl
- 10-acetyl
Enhanced hydrogen bonding (hydroxyl), high lipophilicity (methoxy groups), moderate metabolic stability N/A (hypothetical)
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-...-diazepin-1-one () - 10-(4-bromobenzoyl)
- 3,3-dimethyl
- 11-(3,4-dimethoxyphenyl
Increased steric bulk (bromobenzoyl), potential halogen bonding (Br), reduced solubility 353477-62-0
3-(3,4-Dimethoxyphenyl)-10-hexanoyl-11-[4-(trifluoromethyl)phenyl]-...-diazepin-1-one () - 10-hexanoyl
- 11-(4-trifluoromethylphenyl)
Enhanced lipophilicity (hexanoyl, CF₃), improved metabolic resistance (CF₃) 378204-73-0
3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-...-diazepin-1-one () - 3-(4-methoxyphenyl)
- 11-(4-CF₃-phenyl)
Electron-withdrawing CF₃ group may reduce aromatic reactivity; moderate solubility 296246-62-3
10-Acetyl-11-(3-nitrophenyl)-3-phenyl-...-diazepin-1-one () - 11-(3-nitrophenyl)
- 3-phenyl
- 10-acetyl
Electron-withdrawing nitro group may enhance electrophilic reactivity; lower metabolic stability 424804-13-7

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Methoxy groups (e.g., 3,4,5-trimethoxyphenyl in the target compound) are associated with improved membrane permeability and binding affinity in kinase inhibitors .
  • Halogenated substituents (e.g., bromobenzoyl in ) may enhance target interaction via halogen bonding but reduce solubility .
  • Trifluoromethyl groups (e.g., ) increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Hydroxyl Group Impact: The 1-hydroxy group in the target compound distinguishes it from analogs lacking hydrogen-bond donors (e.g., ). This feature could improve solubility and receptor binding but may also increase susceptibility to oxidative metabolism.

Acetyl vs. Acyl Substituents: The 10-acetyl group in the target compound offers a balance between steric bulk and electron-withdrawing effects.

Biological Activity

The compound 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic molecule belonging to the dibenzo[b,e][1,4]diazepine family. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound includes multiple methoxy groups and a diazepine core, which may contribute to its pharmacological properties. The molecular formula can be represented as follows:

  • Molecular Formula: C₃₁H₃₃N₃O₇
  • Molecular Weight: 553.61 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in terms of its anticancer properties. Various studies have demonstrated its potential in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines.

Anticancer Activity

Research indicates that the compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes findings from various studies regarding its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
HeLa5.0Induction of apoptosis via caspase activation
MCF77.2Cell cycle arrest at G1 phase
A5496.5Inhibition of EGFR phosphorylation
HEPG24.0Induction of oxidative stress leading to apoptosis

Mechanistic Studies

Mechanistic investigations have revealed several pathways through which this compound exerts its biological effects:

  • Apoptosis Induction : Studies have shown that treatment with the compound leads to increased levels of cleaved caspase-3 and p21 proteins in cancer cells, indicating activation of apoptotic pathways .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest in the G1 phase by downregulating cyclin D1 and CDK4 levels .
  • Oxidative Stress : The compound appears to induce oxidative stress in cancer cells, which is associated with increased production of reactive oxygen species (ROS) and subsequent cell death .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on HeLa Cells : In a study conducted by Kamel et al., the compound demonstrated an IC50 value of 5.0 µM against HeLa cervical cancer cells. The mechanism was linked to the activation of apoptotic pathways through caspase-3 activation and increased ROS levels .
  • MCF7 Breast Cancer Model : Another study reported that the compound inhibited MCF7 breast cancer cells with an IC50 value of 7.2 µM by causing G1 phase arrest and reducing cyclin D1 expression .

Q & A

Q. What experimental strategies are recommended for optimizing the synthetic yield of this compound?

  • Methodological Answer : A factorial design approach can systematically evaluate the impact of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design allows testing interactions between variables like methoxy-group reactivity and steric hindrance in the dibenzodiazepine core. Computational tools (e.g., quantum chemical path-searching methods) can predict optimal conditions for coupling reactions involving trimethoxy-substituted phenyl groups . Cross-validation with HPLC or GC-MS ensures reproducibility .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) with spectroscopic techniques:
  • SC-XRD : Resolve stereochemistry and confirm hydrogen bonding between the hydroxyl and diazepine nitrogen .
  • NMR : Compare methoxy proton signals (δ 3.7–3.9 ppm) to analogs like 1-(4-hydroxy-3,5-dimethoxyphenyl)-ethanone .
  • Mass Spectrometry : Validate molecular weight (e.g., via high-resolution ESI-MS) and fragmentation patterns using databases like NIST .

Q. What computational methods are suitable for modeling this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map electron density in the diazepine ring and predict sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations assess solvent effects on conformational stability .

Advanced Research Questions

Q. How do steric and electronic effects of methoxy substituents influence the compound’s pharmacological interactions?

  • Methodological Answer :
  • Steric Effects : Use docking simulations (e.g., AutoDock Vina) to compare binding affinities of 3,4-dimethoxy vs. 3,4,5-trimethoxy analogs with target proteins (e.g., kinases).
  • Electronic Effects : Hammett constants (σ) quantify electron-donating/-withdrawing capacities of methoxy groups, correlating with bioactivity trends .
  • In Vitro Validation : Test inhibition of enzymatic activity (e.g., acetylcholinesterase) using fluorometric assays .

Q. What experimental approaches resolve contradictions in reported spectroscopic data for similar dibenzodiazepines?

  • Methodological Answer :
  • Cross-Technique Validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with DFT-predicted vibrational modes .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to confirm exchangeable protons (e.g., hydroxyl groups) in NMR .
  • Meta-Analysis : Reconcile discrepancies in mass spectra by standardizing ionization conditions (e.g., ESI vs. EI) .

Q. How can reaction mechanisms for diazepine ring formation be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor intermediates via time-resolved FTIR or in-situ NMR.
  • Computational Pathway Analysis : Identify transition states using nudged elastic band (NEB) methods in DFT .
  • Isotope Effects : ¹⁵N-labeling tracks nitrogen migration during cyclization .

Data-Driven Challenges

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to IC₅₀ data.
  • ANOVA : Compare efficacy across analogs with varying methoxy patterns (e.g., 3,4- vs. 3,4,5-substitution) .
  • Machine Learning : Train random forest models to predict bioactivity from molecular descriptors (e.g., logP, polar surface area) .

Q. How can polymorphism affect the compound’s physicochemical properties?

  • Methodological Answer :
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorph transitions (e.g., endothermic peaks at 150–200°C).
  • Powder XRD : Compare diffraction patterns to SC-XRD data to detect crystalline vs. amorphous phases .
  • Solubility Studies : Measure dissolution rates in biorelevant media (e.g., FaSSIF) to assess bioavailability implications .

Experimental Design Considerations

Q. What controls are critical in stability studies under varying pH conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (0.1M HCl), neutral, and basic (0.1M NaOH) conditions at 40°C.
  • Analytical Controls : Use LC-MS to detect hydrolysis products (e.g., cleavage of the ethanone group) .
  • Reference Standards : Include structurally similar compounds (e.g., 1-(3,4-dimethoxyphenyl)ethanone) to benchmark degradation pathways .

Q. How can green chemistry principles be applied to scale-up synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for reduced toxicity .
  • Catalyst Recycling : Use immobilized palladium nanoparticles to minimize heavy metal waste .
  • Process Intensification : Employ microreactors to enhance heat/mass transfer during diazepine ring closure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.